molecular formula C16H10O B1329976 Fluoranthen-3-ol CAS No. 17798-09-3

Fluoranthen-3-ol

Cat. No. B1329976
CAS RN: 17798-09-3
M. Wt: 218.25 g/mol
InChI Key: PQWYZWVBXAOHOU-UHFFFAOYSA-N
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Description

Fluoranthene-3-ol (FA3O) is a naturally occurring compound that is a member of the polycyclic aromatic hydrocarbon (PAH) family. It is an important component of the environment and is found in the atmosphere, soil, and water. It is also found in many food products and is an important industrial chemical. FA3O has a wide range of applications in scientific research due to its unique properties and its ability to interact with other compounds.

Scientific Research Applications

Fluoranthen-3-ol has been used in a variety of scientific research applications. It has been used in studies of the effects of PAHs on the environment, as well as in studies of the effects of PAHs on human health. It has also been used in studies of the effects of PAHs on plants, animals, and microorganisms. In addition, Fluoranthen-3-ol has been used in studies of the mechanisms of action of PAHs, as well as in studies of the effects of PAHs on the immune system.

Mechanism of Action

The mechanism of action of Fluoranthen-3-ol is not fully understood. However, it is believed that Fluoranthen-3-ol binds to specific receptors on cells, which then triggers a cascade of biochemical reactions that result in the production of various molecules, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). These molecules are then able to interact with other molecules, such as DNA and proteins, and cause cellular damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fluoranthen-3-ol are not fully understood. However, it is believed that Fluoranthen-3-ol can cause oxidative stress, which can lead to DNA damage and cell death. In addition, Fluoranthen-3-ol has been shown to cause inflammation, which can lead to tissue damage and organ dysfunction. It has also been shown to affect the expression of certain genes, which can lead to changes in gene expression and the development of diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using Fluoranthen-3-ol in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, Fluoranthen-3-ol is relatively safe to use in laboratory experiments as it does not produce any toxic byproducts. However, there are some limitations to using Fluoranthen-3-ol in laboratory experiments, such as the fact that it is not very stable and can degrade over time.

Future Directions

The future directions for Fluoranthen-3-ol are numerous. One potential future direction is to explore its potential as a therapeutic agent. Fluoranthen-3-ol has been shown to have anti-inflammatory and antioxidant properties, which could potentially be used to treat various diseases. In addition, further research is needed to better understand the mechanisms of action of Fluoranthen-3-ol and to develop better methods for synthesizing it. Finally, further research is needed to explore the potential of Fluoranthen-3-ol as a diagnostic tool, as well as to develop methods for detecting and quantifying it in the environment.

properties

IUPAC Name

fluoranthen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWYZWVBXAOHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170406
Record name Fluoranthen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17798-09-3
Record name Fluoranthen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017798093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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